molecular formula C18H21NO2 B14427863 Benzene, 1,1'-(2-nitrobutylidene)bis(4-methyl- CAS No. 85078-19-9

Benzene, 1,1'-(2-nitrobutylidene)bis(4-methyl-

Cat. No.: B14427863
CAS No.: 85078-19-9
M. Wt: 283.4 g/mol
InChI Key: HOXCMPCGPFWRBD-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-): is an organic compound characterized by the presence of a benzene ring substituted with a 2-nitrobutylidene group and two 4-methyl groups. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzene with 2-nitrobutylidene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions, facilitated by the electron-withdrawing nitro group.

    Reduction and Oxidation: The nitro group can be reduced or oxidized, leading to changes in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
  • Benzene, 1,1’-(1-methylethylidene)bis(4-methoxy-)
  • Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(4-methyl-)

Uniqueness

Benzene, 1,1’-(2-nitrobutylidene)bis(4-methyl-) is unique due to the presence of the 2-nitrobutylidene group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

85078-19-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene

InChI

InChI=1S/C18H21NO2/c1-4-17(19(20)21)18(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h5-12,17-18H,4H2,1-3H3

InChI Key

HOXCMPCGPFWRBD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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